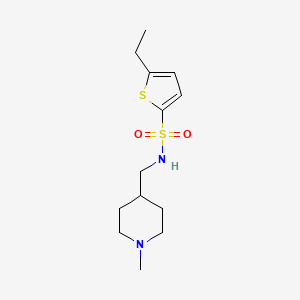
3,4-diethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MPK-004, is a synthetic compound that has gained attention in the scientific community for its potential application in cancer treatment.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Anticancer Therapy :
- The compound MGCD0103, which has a similar structure, is an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis. It has significant antitumor activity and has entered clinical trials as an anticancer drug (Zhou et al., 2008).
Optical Properties and Potential as Organic Semiconductors :
- Compounds with structures similar to this one, such as 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, have been studied for their spectroscopic characterization and photophysical properties. These compounds show potential application as organic semiconductors due to their facile synthesis and photophysical properties (Briseño-Ortega et al., 2018).
Synthesis and Neuroleptic Activity :
- Similar benzamides have been synthesized for potential neuroleptic (antipsychotic) applications. For example, the compound YM-09151-2, a benzamide of 1-benzyl-3-aminopyrrolidine, has shown to be significantly more active than other neuroleptics like haloperidol and metoclopramide (Iwanami et al., 1981).
Potential Use in Treating Eating Disorders :
- GSK1059865, a compound with a similar structure, is a selective Orexin-1 Receptor antagonist. It has been shown to reduce binge eating in a rat model without affecting standard food intake, indicating a role for Orexin-1 Receptor mechanisms in eating disorders (Piccoli et al., 2012).
Metabolism and Pharmacokinetics Studies :
- The metabolism and disposition of similar compounds, like GDC-0449 (vismodegib), have been extensively studied in rats and dogs. These studies help in understanding the metabolic pathways, absorption, and excretion of such compounds, which is crucial for drug development (Yue et al., 2011).
Propiedades
IUPAC Name |
3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-27-19-11-8-16(14-20(19)28-5-2)22(26)23-17-9-10-18(15(3)13-17)24-12-6-7-21(24)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFBKYXFVIBGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2645356.png)

![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)




![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2645364.png)
